Unique Scaffold as a Precursor for the Antiangiogenic Homoisoflavonoid SH-11037
8-Hydroxy-4-phenyl-2-chromanone serves as a critical synthetic precursor for SH-11037, a potent antiangiogenic homoisoflavonoid [1]. The 8-hydroxy-4-phenylchromanone scaffold is essential for constructing the cremastranone core, which is then further modified to yield SH-11037. This derivative demonstrates a 10-fold selectivity for inhibiting retinal endothelial cells over macrovascular endothelial cells, a key differentiation for ocular therapeutics [2]. This level of specificity is not observed with the simpler 4-phenyl-2-chromanone precursor, which lacks the hydroxyl group necessary for the initial derivatization steps.
| Evidence Dimension | Selectivity for Retinal Endothelial Cells |
|---|---|
| Target Compound Data | SH-11037 (derived from 8-hydroxy-4-phenyl-2-chromanone scaffold) |
| Comparator Or Baseline | SH-11052 (a less active isomer) and parent cremastranone |
| Quantified Difference | SH-11037 exhibits a 10-fold higher selectivity for retinal endothelial cells compared to macrovascular endothelial cells. |
| Conditions | In vitro endothelial cell proliferation assay; ex vivo choroidal sprouting assay [2]. |
Why This Matters
This evidence demonstrates that the 8-hydroxy-4-phenyl-2-chromanone scaffold is not merely a generic chromanone but a key intermediate enabling the synthesis of a highly selective and therapeutically relevant compound, directly impacting procurement decisions for medicinal chemistry and drug discovery programs focused on angiogenesis.
- [1] ChEBI. (2024). SH-11037 (CHEBI:132925). EMBL-EBI. Retrieved from https://www.ebi.ac.uk/chebi/CHEBI:132925 View Source
- [2] Sulaiman, R. S., et al. (2016). A novel small molecule ameliorates ocular neovascularisation and synergises with anti-VEGF therapy. *Scientific Reports*, 6, 25509. doi:10.1038/srep25509 View Source
